molecular formula C13H10FN3 B15223650 6-Fluoro-1-phenyl-1H-indazol-7-amine

6-Fluoro-1-phenyl-1H-indazol-7-amine

Cat. No.: B15223650
M. Wt: 227.24 g/mol
InChI Key: BZFGQASKOOXFQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-phenyl-1H-indazol-7-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . These methods generally produce good to excellent yields with minimal byproducts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using transition metal-catalyzed reactions. The use of catalysts such as Cu(OAc)2 and AgNO3 in the presence of tert-butyl nitrite has been reported to be effective . These methods are optimized for high yield and purity, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-phenyl-1H-indazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-fluoro-1-phenyl-1H-indazole-7-one, while reduction could produce this compound derivatives with reduced functional groups.

Scientific Research Applications

6-Fluoro-1-phenyl-1H-indazol-7-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-phenyl-1H-indazol-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which plays a role in various cellular processes . The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-indazole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    6-Chloro-1-phenyl-1H-indazol-7-amine: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.

    1-Phenyl-2H-indazole: Different isomer with distinct chemical and biological properties.

Uniqueness

6-Fluoro-1-phenyl-1H-indazol-7-amine is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability, reactivity, and biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H10FN3

Molecular Weight

227.24 g/mol

IUPAC Name

6-fluoro-1-phenylindazol-7-amine

InChI

InChI=1S/C13H10FN3/c14-11-7-6-9-8-16-17(13(9)12(11)15)10-4-2-1-3-5-10/h1-8H,15H2

InChI Key

BZFGQASKOOXFQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3N)F)C=N2

Origin of Product

United States

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